2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1215319-22-4
VCID: VC2669652
InChI: InChI=1S/C9H7BrN2O2/c10-7-2-1-3-8-11-6(4-9(13)14)5-12(7)8/h1-3,5H,4H2,(H,13,14)
SMILES: C1=CC2=NC(=CN2C(=C1)Br)CC(=O)O
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

CAS No.: 1215319-22-4

Cat. No.: VC2669652

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid - 1215319-22-4

Specification

CAS No. 1215319-22-4
Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Standard InChI InChI=1S/C9H7BrN2O2/c10-7-2-1-3-8-11-6(4-9(13)14)5-12(7)8/h1-3,5H,4H2,(H,13,14)
Standard InChI Key VRRYVLADHDXCAA-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C(=C1)Br)CC(=O)O
Canonical SMILES C1=CC2=NC(=CN2C(=C1)Br)CC(=O)O

Introduction

Physical and Chemical Properties

Structural and Molecular Characteristics

The compound exhibits a complex structure featuring the bicyclic imidazo[1,2-a]pyridine core with key substituents. The molecular formula is C9H7BrN2O2, corresponding to a molecular weight of 255.07 g/mol . The SMILES notation, which provides a linear representation of the molecular structure, is O=C(O)CC1=CN(C(Br)=CC=C2)C2 . This notation illustrates the connectivity within the molecule, highlighting the positioning of the bromine atom and the acetic acid group.

Table 1: Key Physical and Chemical Properties of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

PropertyValue
CAS Number1215319-22-4
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
IUPAC Name2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
SMILES NotationO=C(O)CC1=CN(C(Br)=CC=C2)C2
Purity (Commercial)Typically 97%

Electronic and Chemical Features

The electronic properties of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid are influenced by the electron-withdrawing nature of the bromine substituent and the acidic character of the carboxylic acid group. The imidazo[1,2-a]pyridine core provides a planar, aromatic system with specific electron distribution patterns that affect the compound's reactivity and binding capabilities.

The carboxylic acid functionality introduces acidic properties, allowing the compound to participate in acid-base reactions and form salts with appropriate bases. Additionally, this group can engage in hydrogen bonding interactions, potentially enhancing the compound's solubility in polar solvents and its ability to interact with biological targets.

Synthetic Methodologies

The synthesis of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid and related derivatives can be accomplished through various approaches, ranging from traditional condensation reactions to modern continuous-flow techniques. The available literature provides insights into potential synthetic routes for this compound.

Classical Synthetic Approaches

Traditional synthetic strategies for imidazo[1,2-a]pyridine derivatives typically involve condensation reactions between 2-aminopyridines and suitable carbonyl compounds. For compounds with substitution patterns similar to 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, the condensation between 2-aminopyridines and α-halogenocarbonyl compounds represents a viable approach .

This methodology proceeds via initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by intramolecular condensation to form the imidazole ring. Recent developments have introduced catalyst-free versions of these reactions, employing eco-friendly techniques such as room temperature reactions in DMF with potassium carbonate as a base . Alternative methods include refluxing in DMF or ethanol without a base, microwave irradiation in methanol with sodium bicarbonate, or even solventless grindstone procedures, which offer advantages in terms of speed, efficiency, and environmental impact .

Modern Continuous-Flow Synthesis

Recent advancements in synthetic organic chemistry have introduced continuous-flow methodologies for the preparation of heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives. These approaches offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety profiles, and potential for scaling up.

A notable example from the literature describes a telescoped continuous-flow method for the synthesis of diversely substituted imidazo[1,2-a]pyridine-2-yl-1,2,4-oxadiazoles . This process employs a three-reactor, multistep continuous-flow system without isolation of intermediates, which could potentially be adapted for the synthesis of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid or its derivatives .

Derivative Formation and Transformations

The carboxylic acid functionality in 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid allows for various transformations to produce derivatives with modified properties. A notable example is the ethyl ester derivative, ethyl (5-bromoimidazo[1,2-a]pyridin-2-yl)acetate, which has been described in the literature .

This ethyl ester derivative (CAS: 135995-46-9) has a molecular formula of C10H9BrN2O2 and a molecular weight of 269.09 . The esterification of the carboxylic acid group can modify the compound's lipophilicity and membrane permeability, potentially affecting its pharmacokinetic properties. The ethyl ester can also serve as a protecting group for the carboxylic acid during multistep syntheses.

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid requires consideration of its structural components and how they influence its chemical behavior and potential biological activities.

The Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, found in various bioactive compounds and approved drugs. This bicyclic heterocyclic system features a fused imidazole and pyridine ring, creating a planar, aromatic structure with specific electronic properties that contribute to its biological activity profile.

Recent progress in metal-free direct synthesis of imidazo[1,2-a]pyridines has expanded the accessibility of this scaffold and its derivatives . The nitrogen atoms in the imidazo[1,2-a]pyridine core can participate in hydrogen bonding interactions with biological targets, while the aromatic system allows for π-π stacking interactions, both of which can be important for binding to protein targets.

Impact of the Bromine Substituent

The bromine atom at position 5 of the imidazo[1,2-a]pyridine core introduces several important effects that influence the compound's properties. First, bromine acts as an electron-withdrawing group, affecting the electronic distribution within the aromatic system and potentially altering the compound's reactivity and binding characteristics.

Second, bromine increases the lipophilicity of the molecule, potentially enhancing its membrane permeability and affecting its pharmacokinetic profile. The presence of this halogen atom also provides a site for potential synthetic modifications through various metal-catalyzed coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the generation of more complex derivatives with tailored properties.

The Acetic Acid Moiety

The acetic acid substituent at position 2 introduces acidic properties to the molecule and provides opportunities for hydrogen bonding interactions through the carboxylic acid group. This functional group can engage in both hydrogen bond donation and acceptance, potentially enhancing binding interactions with biological targets.

Furthermore, the acetic acid group can be derivatized to form esters, amides, or other carboxylic acid derivatives, allowing for the generation of a library of compounds with modified properties. For instance, the ethyl ester derivative has been reported in the literature and may exhibit different physicochemical and biological properties compared to the parent acid .

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